2,3-Diethyl-5-methylpyrazine

Catalog No.
S1533604
CAS No.
18138-04-0
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diethyl-5-methylpyrazine

CAS Number

18138-04-0

Product Name

2,3-Diethyl-5-methylpyrazine

IUPAC Name

2,3-diethyl-5-methylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1CC)C

solubility

moderately soluble in water; soluble in oils, organic solvents
miscible at room temperature (in ethanol)
6.7 [ug/mL]

Synonyms

2,3-Diethyl-6-methylpyrazine; 2-Methyl-5,6-diethylpyrazine; 5-Methyl-2,3-diethylpyrazine

Canonical SMILES

CCC1=NC=C(N=C1CC)C

The exact mass of the compound 2,3-Diethyl-5-methylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in water; soluble in oils, organic solventsmiscible at room temperature (in ethanol)6.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Diethyl-5-methylpyrazine (CAS 18138-04-0) is an alkylpyrazine derivative widely utilized in the flavor and fragrance industry to impart roasted, nutty, and meaty aromatic profiles. As a high-impact aroma chemical, it is characterized by an exceptionally low odor detection threshold and high thermal stability, making it a critical component in the formulation of coffee, cocoa, baked goods, and savory meat products. From a procurement perspective, its value lies in its extreme potency—requiring only trace dosing (typically 0.01–1 ppm in finished products)—and its established regulatory status, holding both FEMA GRAS (No. 3336) and JECFA (No. 777) approvals [1].

Substituting 2,3-diethyl-5-methylpyrazine with simpler, more common alkylpyrazines (such as 2,3,5-trimethylpyrazine) or closely related isomers (such as 2-ethyl-3,5-dimethylpyrazine) frequently results in formulation failure due to drastic shifts in both potency and sensory character. Generic substitutes often require up to a thousand-fold increase in concentration to achieve similar aromatic intensity, which can disrupt the solvent balance and introduce bitter, chemical off-notes. Furthermore, isomers like 2-ethyl-3,5-dimethylpyrazine lean heavily toward earthy and musty profiles, failing to replicate the specific roasted hazelnut and cocoa notes required for premium applications. Consequently, buyers cannot treat alkylpyrazines as interchangeable commodities without compromising the target product's organoleptic signature and dose economics [1].

Odor Detection Threshold and Dosing Efficiency

The primary procurement driver for 2,3-diethyl-5-methylpyrazine is its extreme aromatic potency compared to baseline alkylpyrazines. In air, 2,3-diethyl-5-methylpyrazine exhibits an odor detection threshold of 0.009 to 0.018 ng/L. In contrast, the industry-standard 2,3,5-trimethylpyrazine (TMP) has an odor threshold of approximately 50 ng/L in air (and ~400 ppb in water). This quantitative difference means that 2,3-diethyl-5-methylpyrazine is over 2,500 times more potent than TMP [1].

Evidence DimensionOdor detection threshold in air
Target Compound Data0.009–0.018 ng/L
Comparator Or Baseline2,3,5-Trimethylpyrazine (~50 ng/L)
Quantified Difference>2,500x lower threshold (higher potency)
ConditionsAir threshold evaluation for high-impact aroma chemicals

Allows formulators to achieve target roasted profiles at ultra-low dosing (0.01–1 ppm), significantly reducing the required volume of raw materials and minimizing solvent load.

Sensory Profile Specificity vs. Closest Isomers

While 2-ethyl-3,5-dimethylpyrazine possesses a similarly low odor threshold (~0.014 ng/L in air), it cannot serve as a direct substitute due to divergent sensory profiles. Gas chromatography-olfactometry (GC-O) profiling demonstrates that 2-ethyl-3,5-dimethylpyrazine is dominated by 'earthy' and 'musty' notes. Conversely, 2,3-diethyl-5-methylpyrazine provides a highly specific 'roasted hazelnut, nutty, and meaty' profile. In complex matrices like coffee and chocolate, replacing the target compound with its earthy isomer degrades the premium roasted character [1].

Evidence DimensionPrimary organoleptic character
Target Compound DataRoasted hazelnut, nutty, cocoa, meaty
Comparator Or Baseline2-Ethyl-3,5-dimethylpyrazine (Earthy, musty, burnt almond)
Quantified DifferenceQualitative shift from premium roasted/nutty to earthy/musty
ConditionsGC-O sensory evaluation at threshold concentrations

Ensures the correct flavor signature in premium coffee and nut formulations, preventing the introduction of undesirable earthy off-notes caused by improper isomer substitution.

Synergistic Aroma Enhancement in Complex Mixtures

Recent quantitative analyses in complex fermented matrices reveal that 2,3-diethyl-5-methylpyrazine acts as a powerful synergistic enhancer even at sub-threshold concentrations. The addition of sub-threshold levels of 2,3-diethyl-5-methylpyrazine to a dilute alcohol solution significantly reduced the odor detection thresholds of supra-threshold pyrazines (such as 2,6-dimethylpyrazine and 2,3,5-trimethylpyrazine). This perceptive interaction amplifies the overall 'roasted' aroma intensity of the entire formulation without requiring high concentrations of any single component [1].

Evidence DimensionImpact on mixture odor threshold
Target Compound DataSub-threshold addition reduces thresholds of other pyrazines
Comparator Or BaselineMixtures lacking sub-threshold 2,3-diethyl-5-methylpyrazine (Baseline threshold)
Quantified DifferenceSignificant reduction in the detection threshold of the bulk pyrazine mixture
ConditionsSensory evaluation in dilute alcohol/fermented matrix models

Enables buyers to use trace amounts of this compound to 'boost' the performance of cheaper bulk pyrazines, optimizing formulation costs.

Regulatory Readiness vs. Novel Ethenyl-Pyrazines

While frontier research has identified novel pyrazines with even lower thresholds (e.g., 3-ethenyl-2-ethyl-5-methylpyrazine), these compounds lack established safety dossiers. 2,3-Diethyl-5-methylpyrazine is fully evaluated and approved for food use, holding FEMA GRAS status (No. 3336) and a JECFA evaluation (No. 777) concluding 'No safety concern at current levels of intake.' This regulatory maturity makes it immediately deployable in commercial food and beverage manufacturing, unlike experimental ethenyl-derivatives which cannot be legally procured for human consumption [1].

Evidence DimensionRegulatory approval status for food use
Target Compound DataFEMA GRAS 3336, JECFA 777 approved
Comparator Or BaselineNovel ultra-low threshold ethenyl-pyrazines (Unapproved/Experimental)
Quantified DifferenceImmediate commercial viability vs. zero legal food application
ConditionsGlobal food additive regulatory frameworks

Guarantees that the procured material can be legally incorporated into commercial consumer products immediately, avoiding regulatory bottlenecks.

Premium Coffee and Cocoa Flavor Reconstitution

Directly leveraging its 0.009 ng/L threshold and specific roasted hazelnut profile, this compound is the optimal choice for restoring the volatile aromatic fraction lost during industrial decaffeination or instant-coffee spray-drying processes [1].

Savory and Meat Flavor Formulations

Utilizing its synergistic enhancement properties, trace additions of this compound are used in plant-based meat analogs and gravies to boost the overall Maillard-reaction 'roasted' profile of cheaper bulk pyrazines without exceeding flavor dosage limits [2].

Nut-Free Allergen-Safe Flavoring

Because it perfectly mimics the roasted hazelnut and almond profile while being a fully synthetic, allergen-free molecule, it is critical for procuring safe flavorings for nut-free bakery and confectionery production lines [1].

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odou

XLogP3

1.9

Density

0.938-0.957

LogP

1.95 (LogP)
1.95

UNII

530763R0AP

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 1451 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1362 of 1451 companies with hazard statement code(s):;
H302 (94.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (94.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (94.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18138-04-0

Wikipedia

2,3-diethyl-5-methylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2,3-diethyl-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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